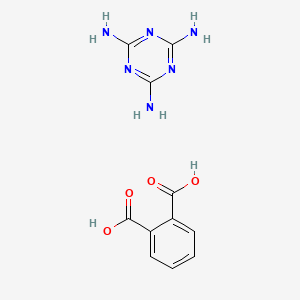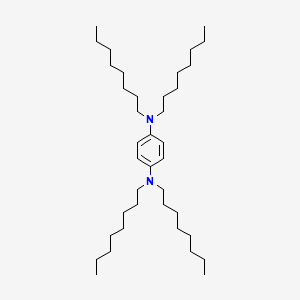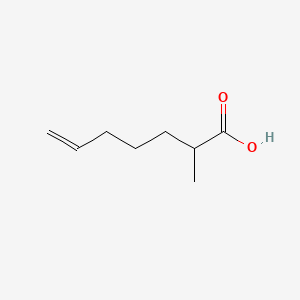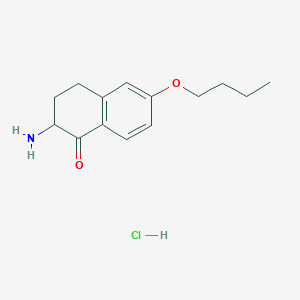
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, a butoxy group at the sixth position, and a dihydro-naphthalenone core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with a naphthalenone derivative.
Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.
Butoxylation: The butoxy group is introduced at the sixth position using alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenones
Aplicaciones Científicas De Investigación
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dihydro-naphthalenone core can participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the butoxy group.
1-Tetralone: A simpler naphthalenone derivative without amino and butoxy groups.
α-Tetralone: Another naphthalenone derivative with different substituents.
Uniqueness
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications compared to its simpler counterparts.
Propiedades
Número CAS |
66362-15-0 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-8-17-11-5-6-12-10(9-11)4-7-13(15)14(12)16;/h5-6,9,13H,2-4,7-8,15H2,1H3;1H |
Clave InChI |
DMNBQYQZAOEMSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
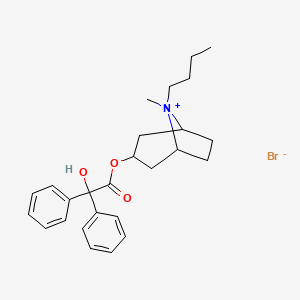

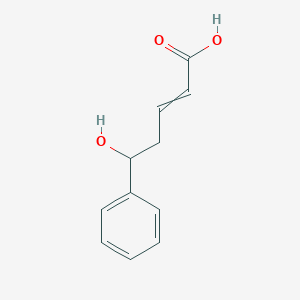
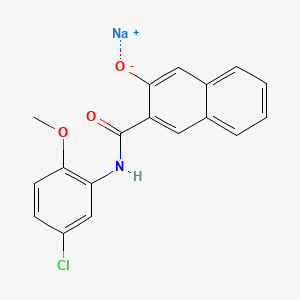
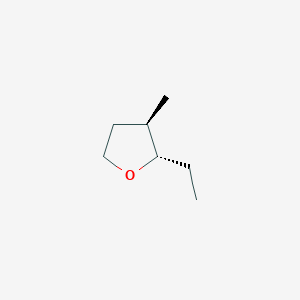
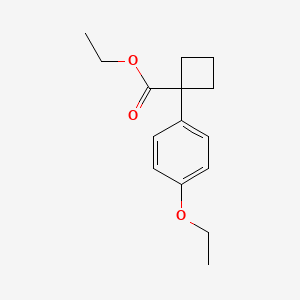


![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
